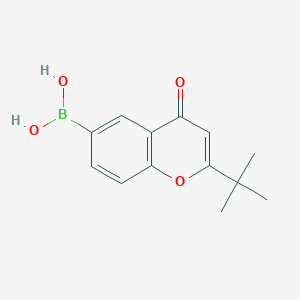

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid

Description

“(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid” is a boronic acid derivative featuring a chromenone (4-oxo-4H-chromen) scaffold substituted with a tert-butyl group at the 2-position and a boronic acid moiety at the 6-position. Chromenones, such as coumarin derivatives, are known for their diverse biological activities, including enzyme inhibition and anticancer properties .

Properties

CAS No. |

915970-59-1 |

|---|---|

Molecular Formula |

C13H15BO4 |

Molecular Weight |

246.07 g/mol |

IUPAC Name |

(2-tert-butyl-4-oxochromen-6-yl)boronic acid |

InChI |

InChI=1S/C13H15BO4/c1-13(2,3)12-7-10(15)9-6-8(14(16)17)4-5-11(9)18-12/h4-7,16-17H,1-3H3 |

InChI Key |

QQFMGLFEBYNIKW-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(=CC2=O)C(C)(C)C)(O)O |

Origin of Product |

United States |

Preparation Methods

Chromenone Core Formation via Pechmann Condensation

The chromenone scaffold is typically synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters under acidic conditions. For 2-(tert-butyl) substitution, tert-butyl acetoacetate is condensed with 5-bromoresorcinol in concentrated sulfuric acid at 0–5°C for 6–8 hours. This yields 6-bromo-2-(tert-butyl)-4-oxo-4H-chromen with a 65–72% yield after recrystallization from ethanol.

Key Reaction Conditions

| Reactants | Catalyst/Solvent | Temperature | Yield |

|---|---|---|---|

| 5-Bromoresorcinol + tert-butyl acetoacetate | H₂SO₄ (conc.) | 0–5°C | 68% |

Alternative Bromination Strategies

Direct bromination of preformed 2-(tert-butyl)-4-oxo-4H-chromen using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C for 12 hours achieves selective bromination at position 6. This method avoids regioisomeric byproducts, yielding 85–90% pure product after column chromatography (hexane/ethyl acetate 4:1).

Miyaura Borylation for Boronic Acid Installation

Palladium-Catalyzed Borylation

The 6-bromo intermediate undergoes Miyaura borylation using bis(pinacolato)diboron (B₂pin₂) and a palladium catalyst. Optimized conditions involve [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (PdCl₂(dppf)) in 1,4-dioxane with potassium acetate (KOAc) at 90°C for 6 hours. Hydrolysis of the resultant pinacol boronic ester with HCl (1 M) yields the boronic acid (Table 1).

Table 1: Miyaura Borylation Optimization

| Catalyst (mol%) | Base | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|

| PdCl₂(dppf) (5) | KOAc | 1,4-dioxane | 90°C | 6 | 78% |

| Pd(PPh₃)₄ (5) | K₂CO₃ | DMF | 100°C | 8 | 62% |

-

Combine 6-bromo-2-(tert-butyl)-4-oxo-4H-chromen (1.0 eq), B₂pin₂ (1.5 eq), PdCl₂(dppf) (5 mol%), and KOAc (3.0 eq) in degassed 1,4-dioxane.

-

Heat at 90°C under argon for 6 hours.

-

Hydrolyze the boronic ester with 1 M HCl, extract with ethyl acetate, and purify via silica gel chromatography (CH₂Cl₂/MeOH 9:1).

| Boronic Acid | Ligand | Solvent | Yield |

|---|---|---|---|

| 4-(tert-Butyl)phenylboronic acid | SPhos | Toluene/H₂O | 70% |

Challenges and Optimization

Steric Effects and Catalyst Selection

The tert-butyl group at position 2 imposes steric hindrance, necessitating bulky ligands (e.g., SPhos) to prevent catalyst deactivation. Lower yields (≤50%) occur with smaller ligands like PPh₃ due to inefficient transmetalation.

Solvent and Temperature Sensitivity

Polar aprotic solvents (DMF, DMSO) promote side reactions, whereas 1,4-dioxane enhances boronic ester stability. Temperatures >100°C degrade the chromenone core, necessitating strict thermal control.

Comparative Analysis of Methods

Table 3: Method Efficiency Comparison

| Method | Steps | Overall Yield | Scalability |

|---|---|---|---|

| Miyaura Borylation | 2 | 65–78% | High |

| Suzuki Coupling | 1 | 60–70% | Moderate |

Miyaura borylation is preferred for scalability and fewer purification steps, while Suzuki coupling offers shorter routes but requires prefunctionalized boronic acids .

Chemical Reactions Analysis

Types of Reactions

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form borate esters.

Reduction: Reduction reactions can convert the chromone core to dihydrochromone derivatives.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Palladium catalysts and bases like potassium carbonate in the presence of aryl or vinyl halides.

Major Products

Oxidation: Borate esters.

Reduction: Dihydrochromone derivatives.

Substitution: Biaryl or vinyl-aryl compounds.

Scientific Research Applications

Organic Synthesis

Building Block in Synthesis

This compound serves as a valuable building block in organic synthesis due to its ability to participate in various chemical reactions. The boronic acid group allows for Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Synthetic Methods

Several synthetic approaches can be employed to prepare (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid. These methods include:

- Boronization of Chromenone Derivatives : Utilizing boron reagents to introduce the boronic acid functionality into chromenone structures.

- Direct Boronation : Employing transition metal-catalyzed reactions to facilitate the incorporation of boron into the chromenone framework.

These methods ensure the integrity of both functional groups while allowing for controlled synthesis.

Medicinal Chemistry

Therapeutic Potential

The chromenone moiety is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the boronic acid group enhances its potential as a therapeutic agent by enabling interactions with biological targets. For instance, boronic acids are recognized for their ability to bind to diols, which can be exploited in the development of sensors and probes for biological molecules .

Case Studies

Recent studies have explored the structure-activity relationships (SAR) of compounds related to this compound. For example:

- Inhibition of P-glycoprotein : Research indicates that derivatives of chromenones can inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells. Modifications at specific positions on the chromenone structure have led to candidates with improved potency against multidrug-resistant cancer cells .

Biological Applications

Biological Activity Studies

The dual functionality of this compound allows for extensive studies on its interactions with various biological targets. Its potential applications include:

- Anticancer Agents : The compound's ability to interact with cellular targets suggests it could be developed as an anticancer drug.

- Sensor Development : Its reactivity with diols makes it suitable for creating sensors that detect biological molecules, enhancing diagnostic capabilities .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with other compounds that share structural features or functional groups.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| 3-(Methoxycarbonyl)-4-oxo-4H-chromen-6-ylboronic acid | Boronic Acid Derivative | Contains a methoxycarbonyl group; used in organic synthesis |

| 2-(tert-butyl)-3-hydroxychromenone | Hydroxychromenone | Exhibits antioxidant activity; lacks boronic functionality |

| 4-boronophenol | Boronic Acid | Simple phenolic structure; utilized in sensor applications |

The combination of a stable chromenone framework with a boronic acid group in this compound allows it to participate in diverse chemical and biological processes, making it a compound of interest for further research and application development.

Mechanism of Action

The mechanism of action of (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid involves its interaction with biological targets:

Molecular Targets: The boronic acid group can interact with serine residues in enzymes, forming reversible covalent bonds.

Pathways Involved: This interaction can inhibit enzyme activity, affecting various biochemical pathways, including those involved in inflammation and cancer cell proliferation.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Key Observations:

Chromenone vs. Phenyl/Thiophene Cores: The chromenone scaffold in the target compound is distinct from phenyl or thiophene cores in other boronic acids. Chromenones are rigid, planar structures that may enhance binding to hydrophobic enzyme pockets compared to flexible alkyl or smaller aromatic systems .

Substituent Effects : The tert-butyl group in the target compound increases steric bulk and lipophilicity compared to methoxyethyl (in HDAC inhibitors) or chloro substituents (in thiophene derivatives). This may influence solubility and bioavailability .

Boronic Acid Positioning: The 6-position of the boronic acid on the chromenone ring contrasts with meta/para positions in phenylboronic acids. Spatial arrangement affects interactions with biological targets, such as diol-containing enzymes or carbohydrate-binding proteins .

Antifungal and Enzyme Inhibition

The HDAC inhibitor [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid () demonstrates potent activity at 1 µM, outperforming trichostatin A (1.5 µM).

Anticancer Potential

Boronic acid arylidene heterocycles () exhibit cytotoxicity against glioblastoma cells, suggesting that the tert-butyl-chromenone-boronic acid scaffold may similarly interfere with cancer cell proliferation or apoptosis pathways .

Antiviral Activity

4-Bromobutyl boronic acid derivatives () target viral replication machinery, such as thymidine kinase. The chromenone-boronic acid structure could be modified to explore analogous antiviral mechanisms .

Analytical Characterization

- Techniques such as $^{1}\text{H}$-, $^{11}\text{B}$-, and $^{13}\text{C}$-NMR (as in ) are critical for verifying boronic acid incorporation and structural integrity .

Biological Activity

(2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid is a compound that belongs to the class of boronic acids, which are known for their diverse biological activities. This article focuses on its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C₁₃H₁₅BO₄

- CAS Number : 1332505-17-5

The structure includes a chromene core, which is a fused benzopyran system characterized by a six-membered aromatic ring and a five-membered oxygen-containing ring. This structural motif is common in many bioactive compounds.

Mechanisms of Biological Activity

Research has shown that this compound exhibits several biological activities:

-

Anticancer Activity :

- Similar compounds have been studied for their ability to inhibit cell proliferation in various cancer cell lines by targeting critical signaling pathways such as the PI3K/AKT pathway, which is essential for cell survival and growth .

- A study indicated that modifications at the chromene structure could enhance potency against multidrug-resistant (MDR) cancer cells .

-

Enzyme Inhibition :

- Compounds with similar chromene structures have demonstrated inhibitory effects on enzymes like cholinesterases and cyclooxygenases, which are implicated in neurodegenerative diseases and inflammatory conditions .

- The presence of boronic acid moieties can enhance binding affinity to target proteins, potentially improving therapeutic efficacy.

- Antimicrobial Properties :

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

- Study on Anticancer Effects :

- Multi-target Ligands :

- Molecular Docking Studies :

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-(tert-Butyl)-4-oxo-4H-chromen-6-yl)boronic acid in academic settings?

- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety for coupling with halogenated aromatic precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl esters) can be coupled with chromenone derivatives under palladium catalysis. Key steps include:

- Protecting reactive hydroxyl or amine groups on the chromenone core using tert-butyl groups to prevent side reactions .

- Optimizing reaction conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O solvent system) to enhance coupling efficiency .

- Purification via column chromatography or recrystallization to isolate the boronic acid product.

Q. How can the purity and structural identity of this compound be validated using spectroscopic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to confirm the presence of the tert-butyl group (δ ~1.3 ppm in ), the chromenone carbonyl (δ ~180 ppm in ), and the boronic acid moiety (δ ~30 ppm in ) .

- High-Resolution Mass Spectrometry (HRMS) : Use exact mass analysis (e.g., ESI-MS) to verify the molecular ion peak (calculated exact mass: 260.12 g/mol) and rule out impurities .

- Infrared Spectroscopy (IR) : Confirm the carbonyl stretch (~1650 cm⁻¹) and B–O bonds (~1340 cm⁻¹) .

Q. What are the optimal storage conditions to maintain the stability of this boronic acid derivative?

- Methodological Answer :

- Store under inert atmosphere (argon or nitrogen) at 2–4°C to prevent hydrolysis of the boronic acid group .

- Use amber glass vials to minimize light-induced degradation of the chromenone core .

- Regular stability checks via HPLC or TLC are recommended to detect decomposition over time .

Advanced Research Questions

Q. How can crystallographic data be refined using SHELX software to resolve structural ambiguities?

- Methodological Answer :

- Data Collection : Collect high-resolution X-ray diffraction data (≤1.0 Å) to resolve light atoms (e.g., boron and oxygen).

- Structure Solution : Use SHELXD for phase determination via dual-space methods, particularly for challenging boronic acid moieties .

- Refinement : Apply SHELXL with restraints for boron-oxygen bond lengths and anisotropic displacement parameters. Use the "DFIX" command to stabilize geometry around the tert-butyl group .

- Validation : Cross-check hydrogen bonding and π-π stacking interactions using Mercury CSD to ensure structural plausibility .

Q. What strategies can be employed to address low yields in Suzuki-Miyaura cross-coupling reactions involving this compound?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂, XPhos Pd G3) to improve reactivity with sterically hindered tert-butyl groups .

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with toluene/ethanol mixtures to reduce boronic acid protodeboronation .

- Additives : Introduce ligands (e.g., SPhos) or bases (e.g., Cs₂CO₃) to enhance transmetallation efficiency .

- By-Product Analysis : Use LC-MS to identify and quantify side products (e.g., deboronated chromenone derivatives) .

Q. How can computational tools like Mercury CSD aid in predicting supramolecular interactions?

- Methodological Answer :

- Packing Analysis : Use Mercury’s "Packing Feature" to visualize hydrogen-bonding networks between boronic acid groups and adjacent molecules .

- Void Detection : Identify potential solvent-accessible voids (e.g., using "Void Calculator") to assess crystallinity and stability .

- Interaction Energy Calculation : Employ DFT-based tools (linked via Mercury) to quantify intermolecular forces, such as B–O···H–O hydrogen bonds, critical for crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.